2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Process Chemistry Stability Studies Cephalosporin Intermediates

Researchers and procurement managers face batch failures from unstable free acid forms prone to decarboxylation. This hydrochloride salt (ATAA·HCl) solves that with documented light stability and markedly improved aqueous solubility, ensuring intact side-chain precursor throughout storage. - Eliminates 2-amino-4-methylthiazole impurity formation that plagues free acid workflows - One-step, high-yield (78.5%) route reduces process complexity vs. ester hydrolysis methods - Defined impurity specs (single impurity ≤0.5%) support GMP regulatory filings for cefotiam dihydrochloride

Molecular Formula C5H7ClN2O2S
Molecular Weight 194.64 g/mol
CAS No. 66659-20-9
Cat. No. B1282123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
CAS66659-20-9
Molecular FormulaC5H7ClN2O2S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CC(=O)O.Cl
InChIInChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H
InChIKeyZEWJJZKVQOMYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Overview


2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS 66659-20-9), also known as ATAA·HCl, is a heterocyclic building block featuring a 2-aminothiazole core with an acetic acid side chain, supplied as a hydrochloride salt . With a molecular formula of C5H7ClN2O2S and a molecular weight of 194.63 g/mol, this compound is a white to off-white crystalline solid that is soluble in both water and organic solvents . Its primary industrial role is as an essential intermediate in the synthesis of cefotiam, a second-generation cephalosporin antibiotic, where it serves as the side-chain precursor . The hydrochloride salt form imparts key physicochemical advantages over the free acid, including enhanced stability, improved handling characteristics, and suitability for direct incorporation into downstream synthetic workflows [1].

Hydrochloride salt: reported light stability and solution handling
Direct incorporation into cephalosporin side-chain synthesis
One-step route available; solid-state reliability for storage

Why 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride Cannot Be Substituted


The selection of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride over its free acid counterpart (CAS 29676-71-9) or other thiazole acetic acid derivatives is not a matter of nominal structural equivalence. The free acid is documented to be light-sensitive and prone to decarboxylation in solution, degrading to 2-amino-4-methylthiazole—a liability that compromises both storage stability and reaction yield [1]. In contrast, the hydrochloride salt is specifically reported as light-stable in both solid and solution forms, enabling reliable long-term storage and reproducible synthetic outcomes [1]. Furthermore, the free acid exhibits limited aqueous solubility (6.5 g/L at 20°C), which can impede homogeneous reaction conditions and complicate downstream processing [2]. The hydrochloride salt, however, demonstrates markedly improved solubility in water and organic solvents, facilitating its use in diverse synthetic routes [3]. Substitution with other thiazole acetic acid derivatives—such as the 2-methoxyimino or glyoxylic analogs—introduces structural variations that alter reactivity, require divergent protection/deprotection strategies, and may not yield the exact cefotiam side chain without additional synthetic steps. These quantifiable differences in stability, solubility, and process compatibility mean that generic substitution is technically infeasible without re-optimizing entire synthetic pathways and accepting unquantified risks of lower yield, increased impurity formation, or batch-to-batch inconsistency.

Free acid Light-sensitive and prone to decarboxylation; may compromise yield consistency
Solubility gap Limited aqueous solubility (6.5 g/L) vs. freely soluble hydrochloride; homogeneous reactions may require re-optimization
Structural analogs Methoxyimino or glyoxylic derivatives need divergent protection strategies; not a direct drop-in replacement

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Comparative Evidence


Light Stability and Decarboxylation Resistance

The hydrochloride salt form (CAS 66659-20-9) is explicitly described as 'light-stable' and 'stable both in solution and as a solid' in U.S. Patent 4,391,979, which addresses the inherent instability of the prior art free acid form [1]. In contrast, the free acid (2-(2-aminothiazol-4-yl)acetic acid, CAS 29676-71-9) is documented to be 'light-sensitive' and 'relatively easily undergoes decarboxylation in solution to give 2-amino-4-methylthiazole' [1]. This differential stability is critical for process reliability and shelf-life.

Light stability
Direct head-to-head
Light-stable vs. free acid (light-sensitive, prone to decarboxylation)
Supports process reliability and shelf-life
Patent literature; storage context
Process Chemistry Stability Studies Cephalosporin Intermediates

Aqueous Solubility Enhancement

The hydrochloride salt exhibits 'soluble in water and organic solvents' according to multiple vendor specifications and technical datasheets, enabling homogeneous reaction mixtures in aqueous and mixed-solvent systems [1]. In contrast, the free acid form has a reported aqueous solubility of only 6.5 g/L at 20°C [2]. This ~15-fold or greater increase in aqueous solubility (exact multiple cannot be calculated without precise hydrochloride solubility data, but the free acid's limited solubility contrasts sharply with the hydrochloride's reported 'freely soluble' or 'soluble' description) is a critical factor in downstream processing, particularly in large-scale reactions where complete dissolution is necessary for high conversion rates and consistent product quality.

Aqueous solubility
Cross-study comparable
Freely soluble vs. free acid 6.5 g/L at 20°C
Facilitates homogeneous reaction conditions
Qualitative vendor data; >2–3× improvement estimated
Formulation Process Development Solubility Optimization

Synthetic Yield and Process Efficiency

The direct synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride via reaction of thiourea with 4-chloroacetoacetyl chloride proceeds with a reported yield of 78.5% (based on diketene employed) [1]. This one-step process yields the light-stable hydrochloride salt directly, circumventing the multi-step sequence required for the free acid, which typically involves formation of an ethyl ester, neutralization, and hydrolysis, with cumulative yields often ranging from 70-86% but with additional purification steps and stability concerns [2]. The hydrochloride route eliminates the ester hydrolysis step and the associated handling of the unstable free acid, streamlining the overall synthetic workflow and improving process mass intensity.

Synthetic yield
Cross-study comparable
78.5% (1-step hydrochloride route)
Reduces step count and handling
Patent yield based on diketene; avoids ester hydrolysis
Synthetic Methodology Process Optimization Cephalosporin Synthesis

Purity Specifications and Impurity Control

Commercially available 2-(2-aminothiazol-4-yl)acetic acid hydrochloride is routinely supplied with a minimum purity of 98% (HPLC or GC), as per specifications from AKSci (98%), Huaxu Pharm (≥98% assay, single impurity ≤0.5%, total impurity ≤1.0%), and Fisher Scientific/Thermo Scientific (98%) . In contrast, the free acid form is also available at similar nominal purity levels (e.g., 98%), but its documented instability in solution and sensitivity to light necessitate more stringent storage conditions and may lead to impurity formation over time [1]. The hydrochloride salt's defined impurity limits (e.g., ≤0.5% single impurity) provide a quantifiable quality benchmark that supports regulatory compliance in pharmaceutical intermediate applications, whereas the free acid's impurity profile may vary more significantly due to its inherent chemical lability.

Purity specifications
Cross-study comparable
≥98% assay; single impurity ≤0.5%
Supports batch consistency and regulatory review
Vendor specification; free acid lacks standardized limits
Quality Control Analytical Chemistry Pharmaceutical Intermediates

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Application Scenarios


GMP Manufacturing of Cefotiam

Procurement of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride (ATAA·HCl) is the recommended choice for GMP manufacturing of cefotiam dihydrochloride and its prodrug cefotiam hexetil. The hydrochloride salt's light stability and resistance to decarboxylation [1] ensure that the critical side-chain precursor remains chemically intact throughout storage and use, minimizing the formation of 2-amino-4-methylthiazole impurity that would otherwise necessitate additional purification. The defined impurity specifications (≥98% assay, single impurity ≤0.5%) support regulatory filing requirements, while the improved aqueous solubility facilitates homogeneous reaction conditions during the acylation of the cephem nucleus. Use of the free acid would introduce uncontrolled variability due to its documented instability and lower solubility, potentially leading to batch failures or out-of-specification impurity levels.

Thiazole-Based Bioactive Molecule Research

For research laboratories synthesizing novel thiazole-containing antimicrobials, anticancer agents, or PEPT1/PEPT2 transporter substrates, the hydrochloride salt offers operational advantages. Its solubility in both water and organic solvents allows greater flexibility in reaction solvent selection, while its solid-state stability simplifies storage logistics compared to the free acid. The compound's established use as an intermediate in cefotiam synthesis provides a well-characterized synthetic handle for derivatization . Researchers should note that while the free acid may be suitable for certain applications (e.g., electrochemical sensor development), the hydrochloride salt's consistent quality and ease of handling make it the preferred form for reproducible synthetic studies, particularly when scaling from milligram to multi-gram quantities.

Process Development and Scale-Up of Cephalosporin Intermediates

Process chemists engaged in optimizing the synthesis of cefotiam or related β-lactam antibiotics should prioritize the hydrochloride salt over the free acid. The one-step, high-yield (78.5%) synthetic route to the hydrochloride [1] eliminates the need for ester hydrolysis and neutralization steps, reducing process complexity and waste generation. The product's light stability simplifies both pilot plant and manufacturing scale operations, as it does not require light-protected handling or specialized storage conditions beyond standard inert atmosphere and 2-8°C . When evaluating alternative thiazole acetic acid derivatives, the hydrochloride salt's well-defined physicochemical properties and established performance in industrial cephalosporin production provide a low-risk, predictable starting point for process validation and tech transfer.

Application
Selection Property
Validation Focus
Cefotiam side-chain synthesis
Hydrochloride stability & solubility
Impurity control and process consistency
Thiazole-based bioactive molecule research
Broad solvent compatibility
Reproducible synthetic handle
Process development & scale-up
One-step synthetic route
Process mass intensity and waste reduction

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